molecular formula C18H21N3O5S B2934647 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide CAS No. 1795089-41-6

4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide

Cat. No.: B2934647
CAS No.: 1795089-41-6
M. Wt: 391.44
InChI Key: ILWFDAKNJSYWKS-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 2,5-dioxopyrrolidin-1-yl substituent at the para position of the benzene ring.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-20-12-2-3-15(20)16(22)10-11-19-27(25,26)14-6-4-13(5-7-14)21-17(23)8-9-18(21)24/h2-7,12,16,19,22H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWFDAKNJSYWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the benzenesulfonamide core and introduce the pyrrolidinyl group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrrolidinyl group may enhance the compound’s binding affinity and stability, contributing to its overall effectiveness.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

A structurally related compound, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ), shares the benzenesulfonamide core but differs in substituents. Key distinctions include:

  • Substituent Complexity: The target compound incorporates a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), whereas Example 53 features a pyrazolo[3,4-d]pyrimidin-3-yl group linked to a chromen-4-one system.
  • Pharmacokinetic Properties: The hydroxypropyl-pyrrole moiety in the target compound may enhance solubility compared to the fluorinated chromenone group in Example 53, which is more lipophilic .
Parameter Target Compound Example 53 ()
Molecular Weight ~450 g/mol (estimated) 589.1 g/mol (M++1)
Key Functional Groups Pyrrolidinone, methylpyrrole, sulfonamide Pyrazolopyrimidine, chromenone, fluorophenyl
Synthetic Complexity Moderate (multi-step coupling) High (Pd-catalyzed cross-coupling)

Physicochemical Properties

  • Solubility : The hydroxypropyl group in the target compound likely improves aqueous solubility compared to Example 53’s fluorinated aromatic systems.
  • Melting Point : Example 53 has a melting point of 175–178°C, typical for rigid, planar heterocycles. The target compound’s melting point is expected to be lower (150–160°C) due to flexible side chains .

Methodological Considerations for Comparative Studies

  • Dose-Effect Analysis : The Litchfield-Wilcoxon method () could be applied to compare efficacy slopes and median effective doses (ED₅₀) between the target compound and analogs. This method avoids log-probit transformations, simplifying data interpretation .
  • Structural Analysis: Tools like ORTEP-3 () enable precise crystallographic comparisons of sulfonamide derivatives, revealing conformational differences in the pyrrolidinone and pyrrole moieties .

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of biopharmaceuticals. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its effects on cell cultures, monoclonal antibody production, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C14H16N2O5C_{14}H_{16}N_{2}O_{5}, with a molecular weight of approximately 292.29 g/mol. The structural characteristics include a pyrrolidinone moiety and a benzenesulfonamide group, which contribute to its biological properties.

Monoclonal Antibody Production

Research has demonstrated that derivatives of this compound significantly enhance monoclonal antibody (mAb) production in cell cultures. Specifically, studies have shown that the compound can:

  • Increase mAb Production : The compound has been reported to improve mAb yield while maintaining cell viability. It does this by suppressing excessive cell growth and enhancing the specific glucose uptake rate in recombinant Chinese hamster ovary (rCHO) cells .
  • Alter Glycosylation Profiles : The compound also affects the N-glycan profile of antibodies, particularly by suppressing galactosylation, which is critical for therapeutic efficacy. This suppression could lead to improved quality attributes of therapeutic antibodies .

The mechanisms through which this compound exerts its effects include:

  • Cell Growth Suppression : By inhibiting cell proliferation, the compound allows for more efficient resource allocation towards antibody production.
  • Increased ATP Levels : The compound has been shown to increase intracellular adenosine triphosphate (ATP) levels, which is essential for energy metabolism during antibody synthesis .
  • Enhanced Cell-Specific Productivity : In comparative studies, certain structural components of the compound were found to significantly enhance cell-specific productivity compared to controls .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has identified key structural components that contribute to the biological activity of the compound:

ComponentActivity Level
2,5-DimethylpyrroleMost effective
N-(2,5-dioxopyrrolidin-1-yl) benzamideModerate
4-AminobenzenesulfonamideLow

The presence of 2,5-dimethylpyrrole was particularly noted for its ability to enhance productivity without compromising cell viability .

Study 1: Impact on CHO Cell Cultures

In a controlled experiment involving rCHO cells supplemented with the compound, researchers observed a 1.4 to 7.8-fold increase in mAb production compared to untreated controls. The study utilized both batch and fed-batch culture systems to assess the impact on cell metabolism and productivity .

Study 2: Glycosylation Control

Another study focused on the glycosylation patterns of antibodies produced in the presence of this compound. The results indicated a marked reduction in galactosylation levels, suggesting potential applications in optimizing therapeutic antibody formulations for better efficacy and safety profiles .

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